molecular formula C9H7F3LiNO2 B6188442 lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate CAS No. 2648960-93-2

lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate

Cat. No.: B6188442
CAS No.: 2648960-93-2
M. Wt: 225.1
InChI Key:
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Description

Lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate is a chemical compound with the molecular formula C10H10F3NO2Li. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

The synthesis of lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate typically involves the reaction of 2-(trifluoromethyl)pyridine with propanoic acid in the presence of a lithium base. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethylene glycol, for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various organic solvents. .

Scientific Research Applications

Lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and ion channels. For example, it has been shown to act as an antagonist for transient receptor potential ankyrin 1 (TRPA1) and vanilloid 1 (TRPV1) ion channels, which play key roles in pain perception. By inhibiting these channels, the compound can reduce pain signals, making it a potential therapeutic agent for pain management .

Comparison with Similar Compounds

Lithium 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate can be compared with other trifluoromethyl-containing compounds, such as:

Properties

CAS No.

2648960-93-2

Molecular Formula

C9H7F3LiNO2

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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